
The Discovery and Development of Verlukast
(MK-679): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Verlukast

Cat. No.: B1683815 Get Quote

An In-depth Guide for Researchers and Drug Development Professionals

Abstract
Verlukast (MK-679) is a potent, selective, and orally active antagonist of the cysteinyl

leukotriene 1 (CysLT1) receptor. Developed by Merck & Co., it was investigated as a potential

treatment for asthma. As the (R)-enantiomer of the racemic compound MK-571, Verlukast
demonstrated significant promise in preclinical and early clinical studies by effectively blocking

the bronchoconstrictor effects of leukotriene D4 (LTD4). This technical guide provides a

comprehensive overview of the discovery, mechanism of action, pharmacological profile, and

clinical development history of Verlukast. It includes detailed summaries of its binding affinities

and functional activities, protocols for key experimental assays, and a review of its clinical trial

outcomes in asthma. Despite its promising efficacy, the development of Verlukast was

ultimately discontinued for safety reasons. This document serves as a detailed reference for

researchers and professionals in the field of drug development, offering insights into the

journey of a potent leukotriene receptor antagonist.

Introduction
The cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent inflammatory lipid mediators

derived from arachidonic acid via the 5-lipoxygenase pathway. They are key players in the

pathophysiology of asthma, contributing to bronchoconstriction, increased vascular

permeability, mucus secretion, and eosinophil migration. The biological effects of these
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leukotrienes are mediated through their interaction with specific G protein-coupled receptors,

primarily the CysLT1 receptor.

The development of CysLT1 receptor antagonists represented a significant therapeutic

advance in the management of asthma. Verlukast (MK-679) emerged from a medicinal

chemistry program at Merck aimed at identifying potent and selective antagonists of the LTD4

receptor. It is the (R)-enantiomer of the racemic mixture MK-571 and was found to be a highly

potent and selective inhibitor of [3H]leukotriene D4 binding.[1][2] This guide details the scientific

journey of Verlukast, from its discovery to its clinical evaluation.

Medicinal Chemistry and Synthesis
Verlukast, with the chemical name 3-(((3-(2-(7-chloro-2-quinolinyl)-(E)-ethenyl)phenyl)((3-

(dimethylamino)-3-oxopropyl)thio)methyl)-thio)propionic acid, is a synthetic organic compound.

[1][2] While the specific, detailed synthetic pathway for Verlukast is not readily available in the

public domain, the development of quinoline-containing leukotriene antagonists like Verlukast
and the subsequent blockbuster montelukast originated from early quinoline-based leads

identified through screening. These initial scaffolds were then optimized by incorporating

structural elements that mimic the leukotriene backbone to enhance potency and selectivity.

Mechanism of Action and Signaling Pathway
Verlukast is a competitive antagonist of the CysLT1 receptor. By binding to this receptor, it

prevents the binding of the endogenous ligand, LTD4, thereby inhibiting its pro-inflammatory

and bronchoconstrictive effects.

The CysLT1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11

and to a lesser extent Gi/o proteins. Upon activation by LTD4, the receptor initiates a signaling

cascade that leads to the activation of phospholipase C (PLC). PLC hydrolyzes

phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol

(DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of

intracellular calcium stores. This increase in cytosolic calcium in airway smooth muscle cells is

a primary trigger for bronchoconstriction. DAG, in conjunction with calcium, activates protein

kinase C (PKC), which is involved in both signaling and receptor desensitization. Verlukast
blocks the initiation of this cascade by preventing the initial binding of LTD4.
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Leukotriene D4 (LTD4) Signaling Pathway and Inhibition by Verlukast
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Figure 1: LTD4 Signaling and Verlukast Inhibition
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Pharmacological Profile
Verlukast's pharmacological activity was characterized through a series of in vitro and in vivo

studies.

In Vitro Pharmacology
Binding Affinity:

Verlukast demonstrated high affinity and selectivity for the LTD4 receptor in radioligand binding

assays.[1] It was a potent inhibitor of [3H]LTD4 binding in homogenates from various tissues.

Preparation IC50 (nM)

Guinea Pig Lung Homogenates 3.1 ± 0.5

Human Lung Homogenates 8.0 ± 3.0

DMSO-differentiated U937 Cell Membranes 10.7 ± 1.6

Table 1: In Vitro Binding Affinity of Verlukast

Verlukast was essentially inactive against [3H]leukotriene C4 binding in guinea pig lung

homogenates, with IC50 values of 19 and 33 µM, highlighting its selectivity for the LTD4

receptor.

Functional Antagonism:

In functional assays, Verlukast effectively antagonized the contractile responses induced by

cysteinyl leukotrienes in airway smooth muscle preparations.
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Tissue Agonist -log KB

Guinea Pig Trachea LTC4 8.6

Guinea Pig Trachea LTD4 8.8

Guinea Pig Trachea LTE4 8.9

Human Trachea LTD4 8.3 ± 0.2

Table 2: In Vitro Functional

Antagonism of Verlukast

In Vivo Pharmacology
Preclinical studies in animal models confirmed the in vivo efficacy of Verlukast.

Guinea Pigs: Intravenous and aerosol administration of Verlukast antagonized

bronchoconstriction induced by intravenous LTD4. Intraduodenal administration at 0.25

mg/kg also blocked LTD4-induced bronchoconstriction.

Squirrel Monkeys: Oral and aerosol administration of Verlukast blocked LTD4-induced

bronchoconstriction in conscious animals.

Rats: Orally administered Verlukast blocked ovalbumin-induced bronchoconstriction in

conscious, sensitized rats.

Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol outlines a general method for determining the binding affinity of a compound like

Verlukast for the CysLT1 receptor.

Membrane Preparation: Lung tissue (e.g., from guinea pigs or humans) is homogenized in a

cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged to pellet the

membranes, which are then washed and resuspended in the assay buffer. Protein

concentration is determined using a standard method like the BCA assay.
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Assay Incubation: In a 96-well plate, membrane preparations are incubated with a fixed

concentration of a radiolabeled CysLT1 receptor ligand (e.g., [3H]LTD4, typically at a

concentration close to its Kd value) and varying concentrations of the unlabeled test

compound (Verlukast).

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through

glass fiber filters (e.g., GF/C) using a cell harvester. The filters trap the membranes with the

bound radioligand. The filters are then washed rapidly with ice-cold buffer to remove

unbound radioligand.

Quantification: The radioactivity retained on the filters is measured by liquid scintillation

counting.

Data Analysis: Non-specific binding is determined in the presence of a high concentration of

an unlabeled CysLT1 ligand. Specific binding is calculated by subtracting non-specific

binding from total binding. The IC50 value (the concentration of the test compound that

inhibits 50% of specific binding) is determined by non-linear regression analysis.

Guinea Pig Trachea Contraction Assay
This protocol describes a method for assessing the functional antagonism of Verlukast on

airway smooth muscle.

Tissue Preparation: A guinea pig is euthanized, and the trachea is carefully excised and

placed in a physiological salt solution (e.g., Krebs-Henseleit solution). The trachea is cleaned

of adhering connective tissue and cut into rings.

Organ Bath Setup: Each tracheal ring is suspended between two hooks in an organ bath

containing the physiological salt solution, maintained at 37°C and continuously aerated with

a gas mixture (e.g., 95% O2, 5% CO2). One hook is fixed, and the other is connected to an

isometric force transducer to record changes in tension.

Equilibration: The tissues are allowed to equilibrate under a resting tension for a period of

time, with periodic washing.

Contraction and Antagonism: A cumulative concentration-response curve to a contractile

agonist (e.g., LTD4) is generated. The tissues are then washed and incubated with
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Verlukast for a set period. The concentration-response curve to the agonist is then repeated

in the presence of Verlukast.

Data Analysis: The contractile responses are measured as a change in tension. The potency

of the antagonist is determined by calculating the pA2 value or the KB (dissociation constant)

from the shift in the agonist's concentration-response curve.
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Typical Experimental Workflow for a Leukotriene Antagonist
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Figure 2: Experimental Workflow for a Leukotriene Antagonist
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Clinical Development and Discontinuation
Verlukast entered clinical development for the treatment of asthma. Clinical studies were

conducted to evaluate its safety, tolerability, and efficacy in asthmatic patients.

Clinical Efficacy
In a randomized, double-blind, crossover study involving 12 asthmatic subjects, inhaled

Verlukast was shown to have bronchodilator properties.

Treatment
Maximum Mean % Increase in FEV1 from
Baseline

Placebo 3.5%

Verlukast 2 mg 7.7%

Verlukast 8 mg 9.2%

Table 3: Effect of Inhaled Verlukast on FEV1 in

Asthmatic Patients

An 8 mg dose of inhaled Verlukast resulted in a significant improvement in mean FEV1 from

1.5 to 8 hours after inhalation compared to placebo.

Another study in eight aspirin-sensitive asthmatic subjects showed that a single oral dose of

825 mg of Verlukast caused bronchodilation that lasted for at least nine hours, with an average

peak improvement in FEV1 of 18% above baseline.

Discontinuation of Development
Despite showing promising efficacy as a bronchodilator and anti-inflammatory agent in early

clinical trials, the development of Verlukast was discontinued. The termination of its

development was due to safety concerns that arose during clinical trials. The specific nature of

these adverse effects has not been extensively detailed in publicly available literature. The

experience with Verlukast, however, likely informed the continued development and safety

evaluation of other leukotriene receptor antagonists, ultimately leading to the successful

development of montelukast.
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Conclusion
Verlukast (MK-679) was a potent and selective CysLT1 receptor antagonist that demonstrated

significant potential in the treatment of asthma. Its development provided valuable insights into

the pharmacology of leukotriene receptor antagonism and the role of cysteinyl leukotrienes in

asthma pathophysiology. Although its journey was cut short due to safety concerns, the

research and development efforts surrounding Verlukast were a crucial step in the evolution of

this important class of respiratory therapeutics. The data and knowledge generated from its

preclinical and clinical evaluation have contributed to the broader understanding of drug

development in the field of respiratory medicine.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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